Nnc-55-0396

Description

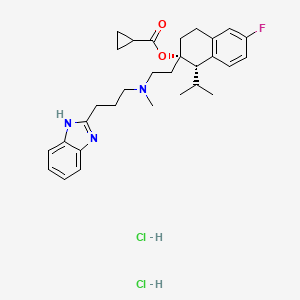

a calcium channel blocker with high selectivity for CaV3 channels over high voltage activated channels; structure in first source

Properties

IUPAC Name |

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H/t28-,30-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCQNBXHUMKLFW-HNQRYHMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40Cl2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017615 | |

| Record name | Nnc 55-0396 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357400-13-6 | |

| Record name | NNC-55-0396 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357400136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nnc 55-0396 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NNC-55-0396 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7CE46ERM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NNC-55-0396: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-55-0396 is a potent and selective antagonist of T-type calcium channels, demonstrating a significant preference for the CaV3.1 subtype. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions and downstream cellular effects. The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic potential. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes the described signaling pathways and experimental workflows.

Core Mechanism of Action: T-Type Calcium Channel Blockade

This compound exerts its primary pharmacological effect through the selective inhibition of low-voltage-activated (LVA) T-type calcium channels. It displays a notable selectivity for the α1G (CaV3.1) subunit. This blockade of T-type calcium channels leads to a reduction in calcium ion (Ca²⁺) influx into the cell, which is the initiating event for its diverse downstream effects.

Quantitative Pharmacological Data

The inhibitory potency of this compound on T-type calcium channels has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for T-type over high-voltage-activated (HVA) calcium channels.

| Parameter | Value | Cell Line/System | Channel Subtype | Reference |

| IC50 | 6.8 µM | INS-1 cells | CaV3.1 | [1] |

| IC50 | > 100 µM | INS-1 cells | HVA currents | [1] |

| IC50 | ~8 µM | HEK 293/α1G cells | T-type Ca²⁺ current | [2] |

Downstream Cellular Effects

The reduction in intracellular calcium concentration resulting from T-type channel blockade by this compound triggers a cascade of downstream signaling events, impacting several key cellular processes.

Suppression of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling and Angiogenesis

This compound has been shown to inhibit the stabilization and activity of HIF-1α, a master regulator of the cellular response to hypoxia. This effect is, at least in part, mediated by the suppression of mitochondrial reactive oxygen species (ROS), which are known to contribute to HIF-1α stabilization. The downregulation of HIF-1α subsequently leads to the inhibition of angiogenesis.

Modulation of Cholesterol Efflux

In macrophages, this compound promotes cholesterol efflux. This is achieved through the activation of the p38 and c-Jun N-terminal kinase (JNK) signaling pathways, leading to the upregulation of key cholesterol transporters.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure T-type calcium channel currents and assess the inhibitory effect of this compound.

-

Cell Culture: HEK-293 cells stably expressing the human CaV3.1 subunit are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Electrophysiological Recording:

-

External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 Na-GTP, adjusted to pH 7.2 with CsOH.

-

Procedure: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are held at a holding potential of -100 mV. T-type currents are elicited by depolarizing voltage steps. This compound is applied via a perfusion system at desired concentrations.

-

HIF-1α Western Blotting

This protocol details the detection of HIF-1α protein levels in glioblastoma cells following treatment with this compound under hypoxic conditions.

-

Cell Culture and Treatment: U87-MG glioblastoma cells are cultured in DMEM with 10% FBS. Cells are exposed to hypoxia (1% O₂) and treated with this compound (e.g., 10 µM) for a specified duration (e.g., 8 hours).

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[3]

-

Western Blot Protocol:

-

Lyse cells in ice-cold lysis buffer.[3]

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.[3]

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α, 1:1000 dilution) overnight at 4°C.[4][5]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.[4]

-

Detect chemiluminescence using an appropriate substrate and imaging system.[3]

-

Endothelial Tube Formation Assay

This assay assesses the anti-angiogenic effect of this compound.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.[6]

-

Assay Protocol:

-

Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.[6][7][8][9][10]

-

Seed HUVECs (e.g., 2 x 10⁴ cells/well) onto the Matrigel-coated plate in EGM-2 medium containing various concentrations of this compound.[6]

-

Incubate for 6-12 hours at 37°C.[7]

-

Visualize tube formation using a light microscope and quantify parameters such as the number of branch points and total tube length using imaging software.

-

Cholesterol Efflux Assay

This protocol measures the effect of this compound on cholesterol efflux from macrophages.

-

Cell Culture and Labeling:

-

Differentiate THP-1 monocytes into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).

-

Label the macrophages with [³H]-cholesterol (e.g., 1 µCi/mL) in RPMI 1640 medium containing 10% FBS for 24 hours.[11]

-

-

Efflux Measurement:

-

Equilibrate the labeled cells in serum-free medium for 18-24 hours.[11]

-

Treat the cells with this compound at desired concentrations.

-

Induce cholesterol efflux by adding apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) to the medium for 4-6 hours.[11]

-

Collect the medium and lyse the cells.

-

Measure the radioactivity in the medium and cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

-

Mitochondrial ROS Measurement

This protocol is for quantifying mitochondrial ROS levels using the fluorescent probe MitoSOX Red.

-

Cell Culture and Treatment: Glioblastoma cells (e.g., U87-MG) are cultured and treated with this compound as described for the Western blot protocol.

-

MitoSOX Staining:

-

Incubate the treated cells with MitoSOX Red (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.[12]

-

Wash the cells with warm PBS.

-

-

Quantification:

-

Fluorescence Microscopy: Capture images using a fluorescence microscope with appropriate filters.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.[13]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and the workflows of the described experimental protocols.

Caption: Core mechanism of action of this compound.

Caption: Experimental workflow for HIF-1α Western blotting.

Caption: Workflow for the endothelial tube formation assay.

Caption: Experimental workflow for the cholesterol efflux assay.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. promocell.com [promocell.com]

- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. New Strategies to Promote Macrophage Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Functions of NNC-55-0396

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-55-0396 is a potent and selective antagonist of T-type calcium channels, with a primary affinity for the CaV3.1 subtype.[1][2] This small molecule has garnered significant interest within the research community for its diverse pharmacological activities, which extend beyond simple channel blockade. This guide provides a comprehensive overview of the core functions of this compound, detailing its mechanism of action, its impact on key signaling pathways, and its therapeutic potential in various disease models. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Core Function: Selective T-Type Calcium Channel Blockade

This compound is a structural analog of mibefradil, engineered to exhibit higher selectivity for T-type over high-voltage-activated (HVA) calcium channels.[1] This selectivity is a key attribute, as it minimizes off-target effects associated with broader spectrum calcium channel blockers.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the T-type calcium channel, thereby preventing the influx of calcium ions into the cell. This blockade is voltage-dependent and is enhanced at higher stimulation frequencies.[1] The interaction is not easily reversible by washing the compound out of the recording chamber, suggesting that this compound may partition into the plasma membrane to exert its effect.[1]

Quantitative Data: Inhibitory Potency

| Target | Cell Line | IC50 | Reference |

| Recombinant CaV3.1 T-type channels | HEK293 cells | ~7 µM | [1] |

| High-voltage-activated (HVA) currents | INS-1 cells | > 100 µM | [1][2] |

| Voltage-dependent K+ (KV) channels | Rabbit coronary arterial smooth muscle cells | 0.080 µM | [3] |

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling and Angiogenesis

A pivotal function of this compound is its ability to suppress tumor growth and angiogenesis by inhibiting the HIF-1α signaling pathway.[4] This discovery has positioned this compound as a potential therapeutic agent in oncology.

Signaling Pathway

Under hypoxic conditions, typically found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[5][6] this compound disrupts this process by suppressing the expression of HIF-1α through both proteasomal degradation and inhibition of protein synthesis.[4] This leads to a downstream reduction in the expression of pro-angiogenic factors, ultimately inhibiting the formation of new blood vessels that tumors rely on for growth.

References

- 1. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NNC 55-0396 dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]

- 3. Ca2+ channel inhibitor NNC 55-0396 inhibits voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NNC 55-0396, a T-type Ca2+ channel inhibitor, inhibits angiogenesis via suppression of hypoxia-inducible factor-1α signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoxia-induced factor-1 alpha upregulates vascular endothelial growth factor C to promote lymphangiogenesis and angiogenesis in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of hypoxia-induced HIF-1α and of angiogenesis in endothelial cells by myo-inositol trispyrophosphate-treated erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

NNC 55-0396: A Technical Guide to its Selectivity for T-Type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NNC 55-0396, a mibefradil analog, and its selective inhibitory action on T-type (CaV3.x) calcium channels. We will explore its quantitative selectivity profile, the experimental protocols used for its characterization, and the underlying mechanism of its specificity.

Introduction and Mechanism of Selectivity

NNC 55-0396, or (1S, 2S)-2-(2-(N-[(3-benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride, was developed as a structural analog of mibefradil.[1][2] Mibefradil inhibits both T-type and high-voltage-activated (HVA) calcium channels.[1] Its action on HVA channels is attributed to a hydrolyzed metabolite.[1][2] By replacing mibefradil's metabolically vulnerable methoxy acetate side chain with a more stable cyclopropanecarboxylate group, NNC 55-0396 was created as a nonhydrolyzable analog.[1][3] This structural modification prevents the formation of the metabolite responsible for L-type (a subtype of HVA) channel inhibition, thereby rendering NNC 55-0396 significantly more selective for T-type calcium channels.[1][2][4]

Quantitative Selectivity Profile

The inhibitory potency of NNC 55-0396 has been quantified across various voltage-gated calcium channel subtypes using whole-cell patch-clamp electrophysiology. The compound demonstrates a clear preference for low-voltage-activated (T-type) channels over high-voltage-activated channels.

| Channel Subtype | Channel Family | IC50 (µM) | Cell Line | Notes |

| CaV3.1 (α1G) | T-type | ~7 | HEK293 | Recombinantly expressed α1G channels.[1][4] |

| CaV3.1 | T-type | 6.8 | INS-1 | Endogenously expressed channels.[5][6] |

| CaV3.1 | T-type | 3.3 | Not Specified | [7] |

| CaV3.2 | T-type | 1.7 | Not Specified | Also reported to be blocked at concentrations similar to CaV3.1.[4][7] |

| CaV3.3 | T-type | 7.2 | Not Specified | [7] |

| HVA Channels | L-type, P/Q, N, R | > 100 | INS-1 | No detectable effect observed at 100 µM.[1][4] |

It is important to note that while highly selective in recombinant systems, one study suggested that in native mouse mesenteric vascular smooth muscle cells, NNC 55-0396 may potently block L-type and other HVA currents, urging caution when used as a specific T-type blocker in native tissues expressing multiple channel types.[8]

Electrophysiological Characteristics

The interaction of NNC 55-0396 with T-type channels exhibits distinct electrophysiological characteristics:

-

Voltage-Dependence: The block is partially relieved by membrane hyperpolarization.[1][4]

-

Use-Dependence: Inhibition is enhanced at higher stimulation frequencies.[1][4]

-

Gating Effects: NNC 55-0396 does not alter the voltage-dependent activation of T-type currents but does change the slope of the steady-state inactivation curve.[2][4]

Caption: Logical diagram of NNC 55-0396's high selectivity for T-type calcium channels over HVA channels.

Standard Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The characterization of NNC 55-0396's selectivity relies heavily on the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel currents in response to the compound.

1. Cell Preparation:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression.[1][4] These cells are stably or transiently transfected with plasmids containing the cDNA for the specific human calcium channel α1 subunit of interest (e.g., CaV3.1, CaV3.2, CaV3.3).

-

Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) and plated onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

2. Solutions:

-

External (Bath) Solution (in mM): Typically contains BaCl2 or CaCl2 (e.g., 10-20 mM) as the charge carrier, TEA-Cl (e.g., 130-140 mM) to block potassium channels, HEPES (e.g., 10 mM) for pH buffering (pH 7.4), and glucose (e.g., 10 mM). Tetrodotoxin (TTX, ~0.001 mM) is added to block voltage-gated sodium channels.

-

Internal (Pipette) Solution (in mM): Typically contains CsCl or Cs-methanesulfonate (e.g., 120-130 mM) to block potassium channels from the inside, MgCl2 (e.g., 2-5 mM), EGTA (e.g., 10 mM) to chelate intracellular calcium, HEPES (e.g., 10 mM) for pH buffering (pH 7.2), and Mg-ATP (e.g., 2-4 mM) to support cellular metabolism.

3. Electrophysiological Recording:

-

Setup: A coverslip is transferred to a recording chamber on an inverted microscope stage and continuously perfused with the external solution.

-

Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[9]

-

Seal Formation: The pipette is positioned onto a single cell to form a high-resistance (>1 GΩ) "giga-seal".

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing electrical access to the cell's interior.

-

Voltage Protocol: The cell membrane potential is clamped at a holding potential where T-type channels are available to open (e.g., -80 mV to -100 mV).[8][9] Depolarizing voltage steps (e.g., to -30 mV) are applied to elicit T-type calcium currents.

-

Drug Application: After recording stable baseline currents, various concentrations of NNC 55-0396 are applied via the perfusion system. The effect on current amplitude is measured at steady-state for each concentration.

4. Data Analysis:

-

The peak current amplitude in the presence of the drug is normalized to the baseline (pre-drug) current.

-

A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the NNC 55-0396 concentration.

-

The curve is fitted with the Hill equation to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the channel current.

Caption: Standard experimental workflow for determining the IC50 of NNC 55-0396 on a specific CaV subtype.

References

- 1. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] NNC 55-0396 [(1S,2S)-2-(2-(N-[(3-Benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride]: A New Selective Inhibitor of T-Type Calcium Channels | Semantic Scholar [semanticscholar.org]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bio-techne.com [bio-techne.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

A Comparative Analysis of T-Type Calcium Channel Blockers: NNC-55-0396 vs. Mibefradil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of two T-type calcium channel blockers, NNC-55-0396 and mibefradil. While both compounds target T-type calcium channels, a critical analysis of their selectivity, mechanism of action, and metabolic stability reveals significant differences. Mibefradil, a once-promising antihypertensive agent, exhibits a complex pharmacological profile due to its metabolism into a potent L-type calcium channel blocker. In contrast, this compound, a structural analog of mibefradil, was specifically designed to resist metabolic hydrolysis, resulting in a significantly more selective T-type calcium channel antagonist. This guide will delve into the quantitative data differentiating these two compounds, detail the experimental protocols for their evaluation, and provide visual representations of their mechanisms and the workflows used to characterize them.

Introduction

Voltage-gated calcium channels are essential for a multitude of physiological processes, including neuronal excitability, muscle contraction, and hormone secretion. Among these, the low-voltage-activated (LVA) T-type calcium channels (CaV3) have emerged as significant therapeutic targets for a range of disorders, including epilepsy, neuropathic pain, and cardiovascular diseases. Mibefradil was one of the first compounds identified as a selective T-type calcium channel blocker.[1] However, its clinical use was hampered by a lack of absolute selectivity, primarily due to its metabolic instability. This led to the development of this compound, a rationally designed analog with improved selectivity for T-type calcium channels.[2] This guide aims to provide a detailed comparison of these two compounds to aid researchers and drug development professionals in their understanding and potential application.

Quantitative Comparison of Selectivity

The inhibitory potency of this compound and mibefradil against various T-type and L-type calcium channel subtypes has been determined using whole-cell patch-clamp electrophysiology in various cell lines, most commonly Human Embryonic Kidney (HEK-293) cells expressing specific recombinant channel subtypes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Compound | Channel Subtype | Cell Line | IC50 | Reference |

| This compound | CaV3.1 (T-type) | HEK-293 | 6.8 µM | [3] |

| High-Voltage-Activated (HVA) (L-type) | INS-1 | > 100 µM | ||

| Mibefradil | T-type (general) | various | 2.7 µM | [4] |

| L-type (general) | various | 18.6 µM | ||

| CaV3.1 (α1G) (T-type) | HEK-293 | 1.34 µM - 270 nM | [4][5] | |

| CaV3.2 (α1H) (T-type) | HEK-293 | 140 nM | [5] | |

| CaV1.2 (L-type) | CHO | 3.3 µM | [4] |

Mechanism of Differential Selectivity: The Role of Metabolism

The superior selectivity of this compound for T-type calcium channels is a direct result of a key structural modification compared to mibefradil. Mibefradil possesses a methoxy acetate side chain that is susceptible to hydrolysis by intracellular esterases. This metabolic process yields an alcohol metabolite, which is a potent blocker of L-type calcium channels.[2] This metabolic liability significantly contributes to the off-target effects and drug-drug interactions observed with mibefradil, which ultimately led to its withdrawal from the market.[6]

This compound was engineered to overcome this limitation. By replacing the labile methoxy acetate group with a more stable cyclopropanecarboxylate moiety, the molecule is rendered resistant to enzymatic hydrolysis.[2] This prevents the formation of the L-type channel-blocking metabolite, thereby preserving its high selectivity for T-type calcium channels.

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The determination of IC50 values and the characterization of the inhibitory effects of this compound and mibefradil on T-type and L-type calcium channels are primarily conducted using the whole-cell patch-clamp technique.

Cell Preparation and Transfection

-

Cell Line: Human Embryonic Kidney (HEK-293) cells are a standard choice due to their low endogenous ion channel expression.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Transient Transfection: For expression of specific calcium channel subtypes (e.g., CaV3.1, CaV3.2, CaV1.2), cells are transiently transfected with plasmids encoding the respective channel subunits using a suitable transfection reagent.

Electrophysiological Recording

-

Configuration: Whole-cell patch-clamp configuration is established to allow for the recording of macroscopic currents from the entire cell membrane.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 TEA-Cl, 2 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.

-

Intracellular (Pipette) Solution (in mM): 120 N-methyl-D-glucamine (NMDG), 20 TEA-Cl, 11 EGTA, 1 CaCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na₂-GTP. pH adjusted to 7.2 with HCl.

-

-

Voltage-Clamp Protocol:

-

Holding Potential: Cells are held at a hyperpolarized potential of -100 mV to ensure T-type channels are in a closed, non-inactivated state.

-

Test Pulse: To elicit T-type currents, the membrane potential is depolarized to a test potential of -30 mV.

-

-

Drug Application: this compound or mibefradil is applied to the cells via the extracellular solution at varying concentrations to generate a dose-response curve and determine the IC50 value.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Mibefradil - Wikipedia [en.wikipedia.org]

The T-Type Ca2+ Channel Inhibitor NNC-55-0396: A Regulator of the HIF-1α Signaling Pathway in Hypoxic Environments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions and a key therapeutic target in various pathologies, including cancer. The small molecule NNC-55-0396, a T-type Ca2+ channel inhibitor, has emerged as a significant modulator of the HIF-1α signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in regulating HIF-1α expression through effects on protein synthesis, proteasomal degradation, and mitochondrial reactive oxygen species (ROS). This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

The cellular response to hypoxia is a critical process in both normal physiology and the pathophysiology of numerous diseases, most notably cancer. A central mediator of this response is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-labile α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via the proteasomal pathway. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, and cell survival.

Given its central role in tumor progression and therapeutic resistance, the HIF-1α signaling pathway is a prime target for drug development. This compound, a known T-type Ca2+ channel inhibitor, has been identified as a potent suppressor of HIF-1α.[1] This guide delves into the molecular mechanisms by which this compound exerts its inhibitory effects on the HIF-1α signaling pathway.

Mechanism of Action of this compound on the HIF-1α Signaling Pathway

This compound modulates the HIF-1α signaling pathway through a multi-pronged approach, primarily by:

-

Inhibiting HIF-1α Protein Synthesis: this compound has been shown to suppress the de novo synthesis of the HIF-1α protein.[1]

-

Promoting Proteasomal Degradation of HIF-1α: The compound facilitates the degradation of HIF-1α through the ubiquitin-proteasome system.[1]

-

Reducing Mitochondrial Reactive Oxygen Species (mROS): this compound attenuates the levels of mitochondrial ROS, which are known to contribute to the stabilization of HIF-1α under hypoxic conditions.[1]

These actions collectively lead to a significant reduction in the intracellular levels of HIF-1α, thereby inhibiting its downstream transcriptional activity.

Quantitative Data

The following tables summarize the quantitative effects of this compound on HIF-1α levels in glioblastoma cell lines under hypoxic conditions.

Table 1: Effect of this compound on HIF-1α Protein Levels in Glioblastoma Cell Lines under Hypoxia (1% O2) for 48 hours.

| Cell Line | Treatment (8 hours) | HIF-1α Level (Normalized to β-actin) | Fold Change vs. Untreated Hypoxia |

| A-172 | Untreated (Hypoxia) | 1.00 | - |

| A-172 | This compound (10 µM) | ~0.40 | ~0.40 |

| U-251 MG | Untreated (Hypoxia) | 1.00 | - |

| U-251 MG | This compound (10 µM) | ~0.25 | ~0.25 |

Data is estimated from graphical representations in Visa et al., 2024.

Signaling Pathway and Experimental Workflow Diagrams

The HIF-1α Signaling Pathway and Points of Intervention by this compound

Caption: this compound inhibits HIF-1α via three main mechanisms.

Experimental Workflow for Assessing the Effect of this compound on HIF-1α

Caption: Workflow for studying this compound's effect on HIF-1α.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the investigation of this compound's effect on the HIF-1α signaling pathway.

Cell Culture and Hypoxia Induction

-

Cell Lines: Human glioblastoma cell lines A-172 and U-251 MG are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Hypoxia Induction: To induce hypoxia, cells are placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the desired duration (e.g., 48 hours).

Western Blot Analysis of HIF-1α

-

Cell Lysis: After treatment with this compound under hypoxic conditions, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α). A primary antibody against a loading control, such as β-actin (e.g., mouse anti-β-actin), is also used.

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and the HIF-1α levels are normalized to the β-actin levels.

Measurement of Mitochondrial Reactive Oxygen Species (mROS)

-

Cell Treatment: Cells are seeded in a suitable format (e.g., 6-well plate) and treated with this compound under hypoxic conditions.

-

Staining: Cells are incubated with a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX Red, at a final concentration of 5 µM for 10-30 minutes at 37°C, protected from light.

-

Analysis:

-

Fluorescence Microscopy: Cells can be visualized under a fluorescence microscope to observe changes in red fluorescence, indicative of mROS levels.

-

Flow Cytometry: For quantitative analysis, cells are harvested, washed with PBS, and analyzed by flow cytometry to measure the mean fluorescence intensity.

-

HIF-1α Protein Synthesis Assay (Puromycin Labeling)

-

Cell Treatment: Cells are treated with this compound under hypoxic conditions.

-

Puromycin Pulse: Puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, is added to the culture medium at a final concentration of 1-10 µg/mL for a short period (e.g., 10-30 minutes) before harvesting.

-

Cell Lysis and Western Blot: Cells are lysed, and the incorporation of puromycin is detected by Western blot using an anti-puromycin antibody. A decrease in the puromycin signal in this compound-treated cells indicates an inhibition of protein synthesis.

HIF-1α Proteasomal Degradation Assay (Cycloheximide Chase)

-

Induction of HIF-1α: Cells are first exposed to hypoxic conditions to allow for the accumulation of HIF-1α.

-

Inhibition of Protein Synthesis: Cycloheximide (CHX), a protein synthesis inhibitor, is added to the culture medium at a final concentration of 10-100 µg/mL to block further synthesis of HIF-1α.

-

This compound Treatment: Cells are concurrently treated with this compound or a vehicle control.

-

Time Course Analysis: Cells are harvested at different time points after the addition of CHX and this compound (e.g., 0, 30, 60, 120 minutes).

-

Western Blot Analysis: The levels of HIF-1α are determined by Western blot at each time point. An accelerated decrease in the HIF-1α protein levels in the this compound-treated group compared to the control group indicates an enhanced rate of proteasomal degradation.

Conclusion

This compound presents a compelling profile as an inhibitor of the HIF-1α signaling pathway. Its ability to concurrently suppress HIF-1α protein synthesis, promote its degradation, and reduce stabilizing mitochondrial ROS underscores its potential as a therapeutic agent in hypoxia-driven diseases such as cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound and to explore the intricate regulation of the HIF-1α pathway. Further studies are warranted to fully elucidate the downstream consequences of this compound-mediated HIF-1α inhibition and to evaluate its efficacy and safety in preclinical and clinical settings.

References

The Impact of NNC-55-0396 on Neuronal Excitability: A Technical Guide

Executive Summary: NNC-55-0396 is a potent and selective antagonist of T-type voltage-gated calcium channels (Cav3). As a structural analog of mibefradil, it was specifically engineered to be resistant to intracellular hydrolysis, thereby eliminating the metabolite responsible for off-target effects on high-voltage-activated (HVA) calcium channels.[1][2][3] This enhanced selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of T-type calcium channels. These channels are integral to regulating neuronal excitability, particularly in setting the threshold for action potential generation and controlling firing patterns such as burst firing in thalamocortical neurons.[4][5][6] This guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on ion channels, and its consequential impact on neuronal function, supported by detailed experimental protocols and pathway visualizations.

Introduction to T-Type Calcium Channels and this compound

Voltage-gated calcium channels (VGCCs) are critical mediators of calcium influx in response to membrane depolarization, a process fundamental to a vast array of cellular functions.[7] The low-voltage-activated (LVA) or T-type calcium channels, comprising Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I) subunits, are distinct from their high-voltage-activated (HVA) counterparts.[5][8] T-type channels are activated by small depolarizations from a hyperpolarized resting membrane potential, leading to transient calcium currents that shape neuronal firing patterns.[5][9]

Their activity is particularly crucial in the thalamocortical circuit, where they generate low-threshold calcium spikes that underpin burst firing, a mode of activity associated with sleep states and the generation of spike-and-wave discharges characteristic of absence seizures.[6][10][11][12] Consequently, T-type channels are significant targets for therapeutic intervention in neurological disorders like epilepsy.[8][13]

This compound, or [(1S,2S)-2-(2-(N-[(3-benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride], was developed as a more selective T-type channel inhibitor than its predecessor, mibefradil.[2] Mibefradil's therapeutic use was hampered by its inhibition of HVA channels via an active metabolite.[1][2] this compound's modified structure, which replaces a methoxy acetate chain with a stable cyclopropanecarboxylate group, prevents the formation of this metabolite, granting it higher selectivity for T-type channels.[1][3]

Core Mechanism of Action

The primary effect of this compound on neuronal excitability stems from its direct blockade of T-type calcium channels. By binding to the channel, it inhibits the influx of Ca²⁺ ions that occurs in response to low-voltage depolarizations. This action has several key consequences for neuronal function:

-

Inhibition of Low-Threshold Calcium Spikes: T-type channels are the primary drivers of low-threshold calcium spikes, which are prolonged depolarizations that can trigger a burst of high-frequency sodium-dependent action potentials.[5] this compound directly suppresses the generation of these spikes.

-

Modulation of Firing Mode: In neurons that exhibit bimodal firing patterns, such as thalamocortical relay neurons, T-type channel activity is essential for the "burst" firing mode.[6][10] By blocking these channels, this compound effectively shifts the neuron's firing pattern from bursting to a "tonic" or single-spike mode.[10]

-

Suppression of Post-Inhibitory Rebound: this compound has been shown to inhibit post-inhibitory rebound firing in neurons, a phenomenon where a neuron fires a burst of action potentials following a period of hyperpolarization.[4] This is a direct result of blocking the T-type channels that become available for activation (de-inactivated) during the hyperpolarizing phase.[9]

The block of T-type channels by this compound is voltage- and frequency-dependent. The block is enhanced at higher stimulation frequencies and can be partially relieved by strong membrane hyperpolarization.[1][2] Interestingly, the compound's effects are not easily reversed by washout, suggesting it may dissolve in or pass through the plasma membrane to exert its effect.[1][2] However, intracellular perfusion of the compound does not block the channels, arguing against a purely cytoplasmic site of action.[1][2]

Quantitative Data: Channel Inhibition Profile

The selectivity of this compound for T-type calcium channels over HVA channels is its defining characteristic. However, subsequent studies have revealed other potential targets. The following tables summarize the known quantitative data for this compound's inhibitory activity.

| Target Channel | Subtype | Preparation | IC₅₀ Value | Reference(s) |

| T-Type Ca²⁺ Channel | Cav3.1 (α1G) | Recombinant (HEK293 cells) | ~6.8 - 7 µM | [1][2][14][15][16] |

| Cav3.2 (α1H) | Recombinant (HEK293 cells) | Suppressed by 10 µM | [4] | |

| Cav3.3 (α1I) | Recombinant (HEK293 cells) | Suppressed by 10 µM | [4] | |

| High-Voltage-Activated (HVA) Ca²⁺ Channels | L-type, etc. | Native (INS-1 cells) | > 100 µM (No detectable effect) | [1][2][15] |

| Voltage-Gated K⁺ Channel | Kᵥ | Native (Rabbit coronary arterial smooth muscle cells) | 0.080 µM | [17] |

| Table 1: Inhibitory Potency (IC₅₀) of this compound on Various Ion Channels. |

Detailed Experimental Protocols

The primary method for characterizing the effects of this compound on neuronal excitability is whole-cell patch-clamp electrophysiology .[18] This technique allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane voltage.

Protocol: Whole-Cell Voltage-Clamp Recording in HEK293 Cells Expressing Cav3 Channels

This protocol is designed to measure the direct inhibitory effect of this compound on a specific T-type channel subtype.

-

Cell Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for the desired human T-type channel subunit (e.g., Cav3.1, Cav3.2, or Cav3.3).

-

Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Immediately before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with CsOH. This solution is designed to isolate Ca²⁺ currents by replacing K⁺ with Cs⁺ to block K⁺ channels.

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH. The high concentration of the Ca²⁺ chelator EGTA prevents Ca²⁺-dependent inactivation of the channels.[9]

-

-

Electrophysiological Recording:

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a target cell and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane using gentle suction.[18]

-

Rupture the cell membrane patch with further suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[18]

-

Hold the cell membrane potential at a hyperpolarized level, typically -90 mV or -100 mV, to ensure T-type channels are fully available for activation (i.e., recovered from inactivation).[19]

-

-

Data Acquisition:

-

To measure current-voltage (I-V) relationships, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) from the holding potential.

-

Record the resulting inward Ca²⁺ currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Establish a stable baseline recording for 3-5 minutes.

-

Apply this compound at the desired concentration (e.g., 0.1 µM to 100 µM) via the perfusion system.

-

Record currents in the presence of the compound until a steady-state block is achieved (typically within 3-5 minutes).[4]

-

(Optional) Attempt to wash out the compound by perfusing with the control external solution. Note that the effects of this compound are poorly reversible.[1][2]

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current at each voltage step before and after drug application.

-

Calculate the percentage of current inhibition at each concentration.

-

Plot the concentration-response data and fit with the Hill equation to determine the IC₅₀ value.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures related to this compound.

Figure 1. Direct mechanism of action of this compound on T-type calcium channels.

Figure 2. Inhibition of the neuronal burst firing pathway by this compound.

Figure 3. Standardized workflow for assessing this compound effects via electrophysiology.

Conclusion and Future Directions

This compound is a highly selective pharmacological inhibitor of T-type calcium channels, representing a significant refinement over its predecessor, mibefradil.[1][2] Its primary mechanism—the direct blockade of Cav3 channels—translates into a profound ability to modulate neuronal excitability, most notably by suppressing low-threshold calcium spikes and the associated burst firing patterns critical to thalamocortical network oscillations.[4][10]

For researchers and scientists, this compound remains an invaluable tool for dissecting the complex roles of T-type channels in both normal brain function and in pathological states such as absence epilepsy and potentially neuropathic pain.[8][20] For drug development professionals, the story of this compound underscores the importance of selectivity and metabolic stability in designing ion channel modulators. While its off-target effects on Kᵥ channels at sub-micromolar concentrations warrant consideration[17], its profile highlights the therapeutic potential of targeting T-type channels. Future research may focus on developing analogs with even greater subtype selectivity (Cav3.1 vs. 3.2 vs. 3.3) and improved pharmacokinetic properties, paving the way for novel therapeutics for a range of neurological disorders.

References

- 1. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NNC 55-0396 [(1S,2S)-2-(2-(N-[(3-benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride]: a new selective inhibitor of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mibefradil Derivative NNC55-0396, a Specific T-Type Calcium Channel Antagonist, Exhibits Less CYP3A4 Inhibition than Mibefradil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. T-type calcium channels consolidate tonic action potential output of thalamic neurons to neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of L-Type Calcium Channels in Neuronal Excitability and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Evidence Supporting a Role for T-Type Ca2+ Channels in Absence Epilepsy and in the Action of Ethosuximide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Voltage-Gated Calcium Channel and Absence Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Thalamocortical Interactions - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. apexbt.com [apexbt.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Ca2+ channel inhibitor NNC 55-0396 inhibits voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Small Molecules as Modulators of Voltage-Gated Calcium Channels in Neurological Disorders: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of NNC-55-0396: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the pharmacokinetics of NNC-55-0396. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive internal investigation or direct experimental data. A thorough literature search did not yield specific quantitative pharmacokinetic parameters such as bioavailability, plasma half-life, clearance rate, or volume of distribution. The information presented herein is based on in vitro characterizations and in vivo study descriptions that do not detail pharmacokinetic profiles.

Core Concepts: An Overview of this compound

This compound is a synthetic small molecule and a structural analog of mibefradil. It is characterized as a highly selective antagonist of T-type calcium channels.[1][2] By replacing the methoxy acetate side chain of mibefradil with a more stable cyclopropanecarboxylate, this compound was developed to be resistant to hydrolysis, which in mibefradil leads to a metabolite that inhibits high-voltage-activated (HVA) Ca2+ channels.[1] This structural modification confers a higher selectivity for T-type calcium channels over L-type channels.[1]

The primary mechanism of action of this compound is the blockade of T-type calcium channels, specifically the CaV3.1 subtype.[2][3][4] This activity has been explored in various therapeutic contexts, including neurological disorders and cancer.[3][5]

In Vitro Profile of this compound

Potency and Selectivity

In vitro studies have established the potency of this compound in blocking T-type calcium channels. The available data on its inhibitory concentrations are summarized in the table below.

| Parameter | Value | Cell Line | Channel Type | Reference |

| IC50 | ~7 µM | HEK293 (recombinant) | CaV3.1 T-type | [1] |

| IC50 | 6.8 µM | HEK 293/α1G | T-type | [3] |

| Effect on HVA currents | No detectable effect | INS-1 | High Voltage-Activated | [1] |

Interaction with Cytochrome P450 Enzymes

The interaction of this compound with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, has been investigated. These studies are critical for predicting potential drug-drug interactions.

| Enzyme | Parameter | This compound | Mibefradil | Ro40-5966 (Mibefradil Metabolite) | Reference |

| CYP3A4 | IC50 (benzyloxy-4-trifluoromethylcoumarin O-debenzylation) | 300 ± 30 nM | 33 ± 3 nM | 30 ± 7.8 nM | [6] |

| Ki | 210 ± 6 nM | 23 ± 0.5 nM | 21 ± 2.8 nM | [6] | |

| IC50 (testosterone 6-β-hydroxylase) | 11 ± 1.1 µM | 566 ± 71 nM | - | [6] | |

| Ki (testosterone 6-β-hydroxylase) | 3.9 ± 0.4 µM | 202 ± 39 nM | - | [6] | |

| Mechanism-based Inhibition (KI) | 3.87 µM | 83 nM | - | [6] | |

| Mechanism-based Inhibition (kinact) | 0.061 min⁻¹ | 0.048 min⁻¹ | - | [6] | |

| CYP2D6 | IC50 | 29 ± 1.2 nM | 129 ± 21 nM | 46 ± 11 nM | [6] |

| Ki | 2.8 ± 0.3 nM | 12.7 ± 0.9 nM | 4.5 ± 0.02 nM | [6] |

These data suggest that while this compound is a less potent inhibitor of CYP3A4 compared to mibefradil, it shows a greater inhibitory activity towards CYP2D6.[6]

In Vivo Studies and Observations

While specific pharmacokinetic data from in vivo studies are not publicly available, several studies have utilized this compound in animal models, providing some insights into its administration and effects.

| Animal Model | Dose | Route of Administration | Observed Effect | Reference |

| Glioblastoma xenograft mice | Not specified | Not specified | Suppressed tumor growth | [5] |

| GABAA α1-null mice (tremor model) | 12.5 mg/kg | Not specified | Suppressed harmaline-induced tremor | |

| LDL receptor knockout (Ldlr-/-) mice | Not specified | Not specified | Diminished atherosclerotic lesion area | [4] |

The fact that this compound demonstrates in vivo efficacy suggests that it achieves sufficient systemic exposure to exert its pharmacological effects. However, without data on its absorption, distribution, metabolism, and excretion (ADME), a full understanding of its pharmacokinetic profile remains incomplete.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not available in the reviewed literature. However, based on standard practices in preclinical drug development, a hypothetical workflow for such a study can be outlined.

Hypothetical In Vivo Pharmacokinetic Study Protocol

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

-

Administration:

-

Intravenous (IV) bolus dose (e.g., 1-2 mg/kg) in a suitable vehicle (e.g., saline with a solubilizing agent).

-

Oral (PO) gavage (e.g., 5-10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

-

-

Sample Collection: Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) collected from the tail vein into tubes containing an anticoagulant.

-

Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Development and validation of a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

-

Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key pharmacokinetic parameters.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of angiogenesis inhibition.

Caption: Proposed signaling pathway of this compound in inhibiting angiogenesis.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.

Caption: A standard workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

This compound is a selective T-type calcium channel blocker with demonstrated in vitro potency and in vivo activity in various disease models. Its design successfully mitigates the off-target effects on HVA channels seen with its parent compound, mibefradil. However, a significant gap exists in the public domain regarding its pharmacokinetic properties.

For drug development professionals, the lack of ADME data presents a considerable challenge in assessing the therapeutic potential and safety profile of this compound. Future research should prioritize conducting and publishing comprehensive pharmacokinetic studies in relevant preclinical species. This would involve determining its bioavailability, half-life, clearance, volume of distribution, and metabolic fate. Such data are indispensable for designing rational dosing regimens for further preclinical and potential clinical investigations. Furthermore, a more detailed characterization of its potential for drug-drug interactions, beyond the initial CYP inhibition screen, would be crucial for its development as a therapeutic agent.

References

- 1. Blockade by NNC 55-0396, mibefradil, and nickel of calcium and exocytotic signals in chromaffin cells: implications for the regulation of hypoxia-induced secretion at early life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NNC 55-0396, a T-type Ca2+ channel inhibitor, inhibits angiogenesis via suppression of hypoxia-inducible factor-1α signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

NNC-55-0396: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-55-0396 is a potent and selective antagonist of T-type calcium channels, demonstrating a significant pharmacological profile with potential therapeutic applications. This document provides a comprehensive overview of the chemical and physical properties of this compound, its detailed molecular structure, and its established biological activities. Particular focus is given to its inhibitory effects on various ion channels and its role in modulating the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, a critical mediator of angiogenesis. This guide consolidates quantitative pharmacological data, presents detailed experimental methodologies for key assays, and includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.

Chemical and Physical Properties

This compound, also known as (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride, is a small molecule with the following key identifiers and properties.[1][2][3][4]

| Property | Value |

| IUPAC Name | (1S,2S)-2-(2-((3-(1H-benzo[d]imidazol-2-yl)propyl)(methyl)amino)ethyl)-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl cyclopropanecarboxylate dihydrochloride |

| CAS Number | 357400-13-6 |

| Molecular Formula | C₃₀H₃₈FN₃O₂ · 2HCl |

| Molecular Weight | 564.57 g/mol [3] |

| Purity | ≥98% (HPLC)[3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (to 25 mM), DMSO, and ethanol[3] |

| Storage | Desiccate at room temperature[3] |

Molecular Structure

The chemical structure of this compound is characterized by a complex tetracyclic naphthalene core, a benzimidazole moiety, and a cyclopropanecarboxylate group.

SMILES: CC(C)[C@@H]1c2ccc(F)cc2CC[C@@]1(CCN(C)CCCC3=Nc4ccccc4N3)OC(=O)C5CC5.Cl.Cl

InChI Key: BCCQNBXHUMKLFW-HNQRYHMESA-N

Pharmacological Profile

This compound is a highly selective blocker of T-type (low-voltage-activated) calcium channels with demonstrated activity against multiple subtypes. Its selectivity for T-type over high-voltage-activated (HVA) calcium channels is a key feature of its pharmacological profile.

| Target | Cell Line | IC₅₀ | Reference |

| Caᵥ3.1 (α1G) T-type Ca²⁺ Channel | HEK293 | 6.8 µM | [5][6] |

| Caᵥ3.2 (α1H) T-type Ca²⁺ Channel | HEK293 | ~10 µM (near complete suppression) | [7] |

| Caᵥ3.3 (α1I) T-type Ca²⁺ Channel | HEK293 | ~10 µM (near complete suppression) | [7] |

| High-Voltage-Activated (HVA) Ca²⁺ Currents | INS-1 | > 100 µM | [3] |

| Voltage-dependent K⁺ (Kᵥ) Channels | Rabbit coronary arterial smooth muscle cells | 80 nM |

Signaling Pathways and Mechanism of Action

Inhibition of T-type Calcium Channels

This compound exerts its primary effect by directly blocking T-type calcium channels. This inhibition is voltage-dependent and displays use-dependency, becoming more pronounced with increased stimulation frequency.

Modulation of HIF-1α Signaling and Anti-Angiogenic Effects

A significant aspect of this compound's biological activity is its ability to suppress the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[4][8] This pathway is crucial for cellular adaptation to low oxygen conditions and plays a pivotal role in tumor angiogenesis. This compound inhibits HIF-1α expression through a dual mechanism: promoting its proteasomal degradation and suppressing its protein synthesis.[8] This leads to a reduction in the transcription of pro-angiogenic factors, ultimately inhibiting the formation of new blood vessels.[4][8]

Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize the activity of this compound. These are intended as a guide, and researchers should consult the original publications for precise, detailed methodologies.

Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channel Inhibition

This protocol is a generalized procedure for recording T-type calcium currents in a heterologous expression system like HEK293 cells.

Experimental Workflow:

Solutions:

-

Extracellular Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

-

Intracellular Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

Procedure:

-

Cell Preparation: HEK293 cells stably expressing the desired Caᵥ3 subtype are cultured to 70-80% confluency.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: A high-resistance (>1 GΩ) seal is formed between the pipette tip and the cell membrane.

-

Whole-Cell Access: The membrane patch is ruptured to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol: Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels. Test pulses to various depolarized potentials (e.g., -40 mV to +20 mV) are applied to elicit T-type currents.

-

Drug Perfusion: this compound is applied at varying concentrations via a perfusion system.

-

Data Acquisition and Analysis: The peak inward current is measured before and after drug application. The concentration-response curve is fitted with a Hill equation to determine the IC₅₀ value.

Western Blotting for HIF-1α Expression

This protocol outlines the general steps for assessing the effect of this compound on HIF-1α protein levels in cultured cells under hypoxic conditions.

Procedure:

-

Cell Culture and Treatment: Cells (e.g., U87MG glioblastoma cells) are cultured to a suitable confluency. One set of cells is treated with this compound at various concentrations, while a control set receives the vehicle.

-

Hypoxic Induction: The cells are then placed in a hypoxic chamber (e.g., 1% O₂) for a defined period (e.g., 4-6 hours) to induce HIF-1α expression.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin) to determine the relative change in HIF-1α expression.

Endothelial Cell Tube Formation Assay

This in vitro angiogenesis assay is used to evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.[9][10][11]

Procedure:

-

Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.[9][11]

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the matrix-coated wells in the presence of various concentrations of this compound or a vehicle control.[11]

-

Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.[12]

-

Visualization and Quantification: The formation of endothelial cell networks is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using imaging software.[12]

Conclusion

This compound is a valuable pharmacological tool for the study of T-type calcium channels and their physiological and pathophysiological roles. Its well-defined chemical structure and properties, coupled with its selective inhibitory profile, make it a suitable candidate for further investigation in various research areas, including neuroscience, cardiovascular disease, and oncology. The detailed methodologies and pathway analyses presented in this guide are intended to support and facilitate future research endeavors with this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]

- 3. rndsystems.com [rndsystems.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NNC 55-0396 - MedChem Express [bioscience.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. NNC 55-0396, a T-type Ca2+ channel inhibitor, inhibits angiogenesis via suppression of hypoxia-inducible factor-1α signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. corning.com [corning.com]

- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

Methodological & Application

Application Notes and Protocols for NNC-55-0396 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC-55-0396 is a potent and selective T-type calcium channel blocker, specifically targeting Ca(v)3.1 channels.[1][2][3][4][5] Its ability to modulate intracellular calcium levels makes it a valuable tool for investigating the role of T-type calcium channels in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on angiogenesis, cholesterol efflux, and other cellular functions.

Mechanism of Action

This compound is a structural analog of mibefradil, but with higher selectivity for T-type over high-voltage-activated (HVA) Ca2+ channels.[2] It inhibits the influx of calcium through Ca(v)3.1 T-type channels, which are implicated in a variety of cellular processes including cell proliferation, differentiation, and signaling. By blocking these channels, this compound has been shown to suppress hypoxia-inducible factor-1α (HIF-1α) signal transduction, thereby inhibiting angiogenesis.[5][6] Additionally, it has been demonstrated to promote cholesterol efflux and reduce intracellular lipid accumulation.[7]

Data Presentation

The following table summarizes the quantitative data regarding the activity of this compound from various studies.

| Parameter | Cell Line/System | Value | Reference |

| IC50 for Ca(v)3.1 T-type channels | HEK293 cells expressing recombinant Ca(v)3.1 | ~7 µM | [2] |

| IC50 for Ca(v)3.1 T-type channels | INS-1 cells | 6.8 µM | [1][3][4] |

| Effect on HVA Ca2+ currents | INS-1 cells | No detectable effect at 100 µM | [2][3] |

| Inhibition of T-type Ca2+ current | HEK 293/α1G cells | >50% at 8 µM | [1] |

Signaling Pathway of this compound in Anti-Angiogenesis

Caption: this compound inhibits angiogenesis by blocking T-type Ca²⁺ channels and suppressing HIF-1α.

Signaling Pathway of this compound in Cholesterol Efflux

Caption: this compound promotes cholesterol efflux via the p38/JNK-LXRα-ABCA1/G1 pathway.

Experimental Protocols

General Experimental Workflow

Caption: General workflow for cell-based assays using this compound.

Protocol 1: Cell Culture and Maintenance

This protocol provides general guidelines for culturing cell lines relevant to this compound studies. Specific media and conditions may vary based on the cell line.

Materials:

-

HEK293, THP-1, or glioblastoma cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 and glioblastoma cells

-

RPMI-1640 medium for THP-1 cells

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks, plates, and other consumables

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.

-

Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into an appropriate culture flask.

-

Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA (for adherent cells), and re-seed into new flasks at a lower density. For suspension cells like THP-1, dilute the cell suspension with fresh medium.

Protocol 2: Preparation of this compound Stock Solution

Materials:

-

This compound dihydrochloride (M.Wt: 564.57)[3]

-

Sterile water or DMSO

-

Sterile microcentrifuge tubes

Procedure:

-

This compound is soluble in water up to 25 mM.[3]

-

To prepare a 10 mM stock solution in water, dissolve 5.65 mg of this compound dihydrochloride in 1 mL of sterile water.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 3: In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol is designed to assess the anti-angiogenic effects of this compound on endothelial cells (e.g., HUVECs) or in co-culture with tumor cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Matrigel Basement Membrane Matrix

-

24-well tissue culture plates

-

This compound stock solution

-

Calcein AM (for visualization)

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate with a thin layer. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest HUVECs and resuspend them in a serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM).

-

Incubation: Seed the HUVEC suspension onto the Matrigel-coated wells. Incubate at 37°C for 4-12 hours.

-

Visualization: Stain the cells with Calcein AM and visualize the tube-like structures under a fluorescence microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Protocol 4: Cholesterol Efflux Assay

This protocol measures the ability of this compound to promote cholesterol efflux from macrophages.

Materials:

-

THP-1 monocytes

-

PMA (Phorbol 12-myristate 13-acetate)

-

RPMI-1640 medium with 10% FBS

-

[3H]-cholesterol

-

Apolipoprotein A-I (ApoA-I) or HDL

-

This compound stock solution

-

Scintillation counter and fluid

Procedure:

-

Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Cholesterol Loading: Label the differentiated macrophages with [3H]-cholesterol in serum-containing medium for 24 hours.

-

Equilibration and Treatment: Wash the cells and equilibrate in serum-free medium for 18-24 hours. Then, treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Efflux Induction: Induce cholesterol efflux by adding ApoA-I or HDL to the medium and incubate for 4-6 hours.

-

Measurement: Collect the supernatant and lyse the cells. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Calculation: Calculate the percentage of cholesterol efflux as (radioactivity in the medium / (radioactivity in the medium + radioactivity in the cell lysate)) x 100.

Conclusion

This compound serves as a critical pharmacological tool for investigating the roles of T-type calcium channels in health and disease. The protocols outlined in these application notes provide a framework for conducting cell-based assays to explore its therapeutic potential in areas such as oncology and cardiovascular disease. Researchers should optimize these protocols based on their specific cell lines and experimental objectives.

References

- 1. medchemexpress.com [medchemexpress.com]